N-(4-ethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 886926-85-8
Cat. No.: VC4706607
Molecular Formula: C23H23N5O2S
Molecular Weight: 433.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886926-85-8 |
|---|---|
| Molecular Formula | C23H23N5O2S |
| Molecular Weight | 433.53 |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O2S/c1-3-30-20-11-9-19(10-12-20)24-21(29)16-31-23-26-25-22(18-8-6-7-17(2)15-18)28(23)27-13-4-5-14-27/h4-15H,3,16H2,1-2H3,(H,24,29) |
| Standard InChI Key | HXHSWWJECLVMCX-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC(=C4)C |
Introduction
Molecular Formula and Weight
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Molecular Formula: C20H21N5O2S
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Molecular Weight: Approximately 395.48 g/mol
Key Functional Groups
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Amide (-CONH)
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Sulfanyl (-S-)
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Triazole (heterocyclic ring)
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Pyrrole (heterocyclic ring)
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Aromatic rings (phenyl groups)
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Although specific methods for this exact compound are not readily available, general strategies for synthesizing such molecules include:
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Formation of the Triazole Ring:
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Reactants like hydrazine derivatives and carbon disulfide are commonly used to create 1,2,4-triazoles.
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Cyclization reactions under acidic or basic conditions yield the triazole core.
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Introduction of Sulfanyl Linkage:
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Thiol derivatives or sulfur-containing reagents are employed to attach the sulfanyl group to the triazole ring.
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Amide Formation:
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The ethoxyphenylacetamide group can be synthesized via acylation reactions involving ethoxybenzene derivatives and acetyl chloride or similar reagents.
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Final Assembly:
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Coupling reactions (e.g., using coupling agents like EDC or DCC) are used to link the triazole-sulfanyl unit with the amide backbone.
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Spectroscopic Characterization
The characterization of such compounds typically involves:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR confirm the presence of functional groups and aromatic systems.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides (C=O stretch), sulfanyl groups (S-H stretch), and aromatic rings.
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X-ray Crystallography:
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Used for detailed structural elucidation, including bond angles and dihedral angles.
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Potential Applications
Compounds with similar structures have shown diverse biological activities due to their heterocyclic frameworks. Potential applications include:
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Antimicrobial Activity:
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Triazole derivatives are known for their antifungal and antibacterial properties.
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Anticancer Potential:
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Sulfanyl-triazole compounds have been investigated for cytotoxic effects on cancer cell lines.
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Pharmacological Studies:
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The pyrrole and triazole moieties may interact with biological targets like enzymes or receptors.
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Material Science:
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Such compounds could be explored for use in organic electronics or as ligands in coordination chemistry.
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Research Outlook
Further studies are needed to explore:
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The precise synthesis pathways for this compound.
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Its pharmacological profile through in vitro and in vivo studies.
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Optimization of its properties for specific applications such as drug development or material science.
This compound represents a promising candidate for further research due to its rich structural diversity and potential bioactivity.
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